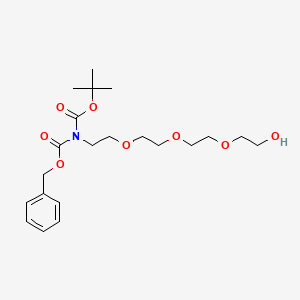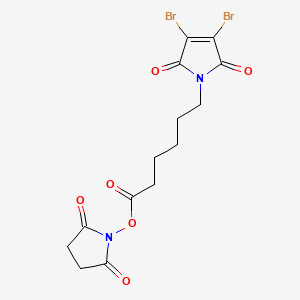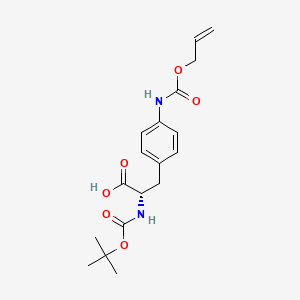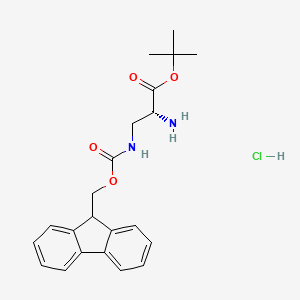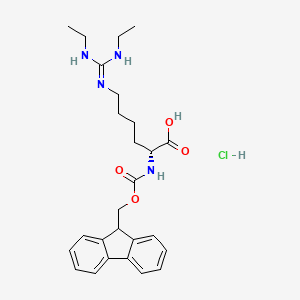
Fmoc-D-hArg(Et)2 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-D-hArg(Et)2 HCl” is often used as an amino acid . It is used as a building block for GnRH antagonist - Ganirelix acetate synthesis by SPPS .
Synthesis Analysis
“Fmoc-D-hArg(Et)2-OH*HCl” is synthesized using a chemical name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N’-diethyl-D-homoarginine hydrochloride . It is used as a building block for GnRH antagonist - Ganirelix acetate synthesis by SPPS .
Molecular Structure Analysis
The molecular formula of “Fmoc-D-hArg(Et)2 HCl” is C26H35ClN4O4 .
Physical And Chemical Properties Analysis
“Fmoc-D-hArg(Et)2 HCl” has a molecular weight of 503.0 g/mol. It has 5 hydrogen bond donor count and 5 hydrogen bond acceptor count. It also has 14 rotatable bond count .
Aplicaciones Científicas De Investigación
Hydrogel Formation for Biomedical Applications
Fmoc-D-hArg(Et)2 HCl: is utilized in the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water while maintaining structure. These hydrogels have significant potential in biomedical applications due to their biocompatibility and ability to mimic the extracellular matrix. They can be used for drug delivery systems , where the controlled release of drugs is critical for treatment efficacy .
Tissue Engineering
The compound’s ability to form rigid hydrogels makes it a promising material for tissue engineering . These hydrogels can support cell adhesion, survival, and proliferation, making them suitable scaffolds for tissue regeneration. The mechanical stability and responsiveness to environmental stimuli allow for the development of tissues that can adapt to physiological conditions .
pH-Controlled Gelation
The additional Fmoc moiety in Fmoc-D-hArg(Et)2 HCl allows for pH-controlled gelation. This property is particularly useful in creating materials that can undergo transitions between sol and gel states in response to pH changes. Such materials have applications in environmental sensing and as actuators in microfluidic devices .
High Thermal Stability
Hydrogels derived from Fmoc-D-hArg(Et)2 HCl exhibit high thermal stability, which is beneficial for applications that require maintenance of structural integrity under varying temperatures. This feature is advantageous for biotechnological processes that involve high-temperature steps .
Thixotropic Properties
The thixotropic nature of these hydrogels, where they become less viscous under stress and return to a more viscous state once the stress is removed, is valuable in dynamic biomedical devices . This property can be harnessed in drug delivery systems where shear-thinning behavior is required for injection through syringes .
Dye Removal Properties
Fmoc-D-hArg(Et)2 HCl: based hydrogels have shown the ability to remove dyes from solutions, indicating their potential use in environmental cleanup operations. The hydrogels can be designed to target specific pollutants, providing a method for water purification .
Cell Viability and Drug Carrier Applications
The compound supports cell viability, making it suitable for cell culture systems and as a carrier for drug delivery . The hydrogels can be loaded with therapeutic agents and provide a sustained release, which is crucial for treatments requiring long-term medication administration .
Design of Synthetic Low Molecular Weight Organic Gelators
The dual Fmoc functionality of Fmoc-D-hArg(Et)2 HCl provides insights into the design of new synthetic low molecular weight organic gelators. These gelators have broad applications in the development of soft materials with tailored properties for specific applications, such as responsive materials in smart devices .
Safety and Hazards
Mecanismo De Acción
Target of Action
Fmoc-D-hArg(Et)2 HCl is a synthetic molecule that has gained increasing attention in scientific research and industry. The primary target of Fmoc-D-hArg(Et)2 HCl is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process . SPPS is a method used for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine group during the elongation of the peptide chain, preventing it from reacting prematurely. Once the desired peptide sequence has been achieved, the Fmoc group can be removed, allowing for further modifications or the finalization of the peptide synthesis .
Pharmacokinetics
. This suggests that the bioavailability of Fmoc-D-hArg(Et)2 HCl could be influenced by the pH of the environment. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-D-hArg(Et)2 HCl.
Result of Action
The primary result of the action of Fmoc-D-hArg(Et)2 HCl is the protection of the amine group during peptide synthesis . This allows for the controlled elongation of the peptide chain and the synthesis of peptides with specific sequences . The Fmoc group can also be removed when no longer needed, allowing for further modifications to the peptide .
Action Environment
The action of Fmoc-D-hArg(Et)2 HCl is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Therefore, the efficacy and stability of Fmoc-D-hArg(Et)2 HCl could be affected by the presence of bases in the environment. More research is needed to fully understand how environmental factors influence the action of Fmoc-D-hArg(Et)2 HCl.
Propiedades
IUPAC Name |
(2R)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCKIIJZGKYEN-GNAFDRTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










